6-Bromo-4-chloro-2,3-difluorobenzaldehyde
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Overview
Description
6-Bromo-4-chloro-2,3-difluorobenzaldehyde is an organic compound with the molecular formula C7H2BrClF2O. It is a substituted benzaldehyde, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde typically involves the halogenation of a suitable benzaldehyde precursor. One common method includes the bromination and chlorination of 2,3-difluorobenzaldehyde under controlled conditions. The reaction is carried out in the presence of a halogenating agent such as bromine or chlorine, often in a solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-2,3-difluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Organometallic reagents (e.g., Grignard reagents) in anhydrous conditions.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Various substituted benzaldehydes.
Oxidation: 6-Bromo-4-chloro-2,3-difluorobenzoic acid.
Reduction: 6-Bromo-4-chloro-2,3-difluorobenzyl alcohol.
Scientific Research Applications
6-Bromo-4-chloro-2,3-difluorobenzaldehyde is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde involves its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms makes the aldehyde group more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to produce desired products .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,3-difluorobenzaldehyde: Lacks the chlorine atom, leading to different reactivity and applications.
4-Bromo-2,3-difluorobenzaldehyde: Differently substituted, affecting its chemical properties and uses.
Uniqueness
6-Bromo-4-chloro-2,3-difluorobenzaldehyde is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable in specific synthetic applications and research studies .
Biological Activity
6-Bromo-4-chloro-2,3-difluorobenzaldehyde is an aromatic aldehyde that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring, which influence its reactivity and interactions with biological systems.
The molecular formula of this compound is C7H3BrClF2, and it features a benzaldehyde functional group. The specific arrangement of halogen atoms contributes to its electrophilic nature, making it a candidate for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives with bromine or chlorine at specific positions on the aromatic ring have shown enhanced enzyme inhibitory activities. A notable finding is that the incorporation of Br or Cl substituents at the C6 position can lead to compounds that are more potent against cancer cell lines compared to their unsubstituted counterparts .
In vitro assays have demonstrated that related compounds can inhibit tumor growth across various cancer cell lines. For example, certain derivatives were found to have low nanomolar IC50 values against human cancer cells, indicating strong antiproliferative effects .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes involved in cell proliferation and survival. Specifically, studies have suggested that such compounds may act as inhibitors of cytochrome P450 enzymes, which play crucial roles in drug metabolism and the activation of prodrugs. This inhibition could lead to altered pharmacokinetics for co-administered drugs.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. The following table summarizes key structural features and their potential impact on activity:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Bromine at C6, Chlorine at C4 | Potential anticancer agent |
4-Chloro-2,3-difluorobenzaldehyde | Chlorine at C4 | Inhibitor of CYP1A2 |
3-Bromo-2,4-difluorobenzaldehyde | Bromine at C3 | Varies in reactivity |
The unique combination of halogen substituents at specific positions significantly influences both the reactivity and biological interactions of these compounds.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of similar compounds:
- Cytotoxicity Studies : A study evaluating the cytotoxic effects of various halogenated benzaldehydes found that 6-bromo derivatives exhibited robust antiproliferative properties against multiple cancer cell lines, with some derivatives causing G2/M cell cycle arrest .
- Enzyme Inhibition : Research focused on enzyme inhibition revealed that certain derivatives could effectively inhibit cytochrome P450 enzymes involved in drug metabolism. This suggests potential applications in drug design where modulation of metabolic pathways is desired.
Properties
IUPAC Name |
6-bromo-4-chloro-2,3-difluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKISWUJVAPBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C=O)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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